molecular formula C8H16ClN B6276611 5,5-dimethylhex-1-yn-3-amine hydrochloride CAS No. 2763759-21-1

5,5-dimethylhex-1-yn-3-amine hydrochloride

Cat. No.: B6276611
CAS No.: 2763759-21-1
M. Wt: 161.7
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Description

5,5-dimethylhex-1-yn-3-amine hydrochloride is an organic compound with the molecular formula C8H15N·HCl. It is a derivative of hex-1-yne, featuring a terminal alkyne group and an amine group at the third carbon, with two methyl groups at the fifth carbon. This compound is typically encountered as a hydrochloride salt, enhancing its stability and solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethylhex-1-yn-3-amine hydrochloride can be achieved through several synthetic routes. One common method involves the alkylation of a suitable alkyne precursor with an amine. For instance, 5,5-dimethylhex-1-yne can be reacted with ammonia or a primary amine under appropriate conditions to introduce the amine group at the desired position. The reaction is typically carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne and facilitate nucleophilic attack by the amine.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. The final product is often purified through crystallization or recrystallization techniques to obtain the hydrochloride salt in a pure form.

Chemical Reactions Analysis

Types of Reactions

5,5-dimethylhex-1-yn-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or ozone.

    Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon or Lindlar’s catalyst.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), ozone (O3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or Lindlar’s catalyst

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base

Major Products

    Oxidation: Diketones, carboxylic acids

    Reduction: Alkenes, alkanes

    Substitution: Various substituted amines

Scientific Research Applications

5,5-dimethylhex-1-yn-3-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its amine functionality.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5,5-dimethylhex-1-yn-3-amine hydrochloride depends on its specific application. In biological systems, the amine group can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding or ionic interactions. The alkyne group can also participate in click chemistry reactions, forming stable triazole linkages with azides.

Comparison with Similar Compounds

Similar Compounds

    5,5-dimethylhex-1-yne: Lacks the amine group, making it less versatile in chemical reactions.

    Hex-1-yn-3-amine: Lacks the methyl groups at the fifth carbon, which can affect its reactivity and steric properties.

    5,5-dimethylhex-2-yn-3-amine: The position of the alkyne group is different, leading to variations in chemical behavior.

Uniqueness

5,5-dimethylhex-1-yn-3-amine hydrochloride is unique due to the presence of both the terminal alkyne and the amine group, along with the steric influence of the methyl groups. This combination of functional groups and structural features makes it a valuable compound in various chemical and biological applications.

Properties

CAS No.

2763759-21-1

Molecular Formula

C8H16ClN

Molecular Weight

161.7

Purity

95

Origin of Product

United States

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